FLUORESCEIN-O'-ACETIC ACID*

Description

Historical Context of Fluorescein (B123965) Derivatives in Scientific Inquiry

The story of fluorescein and its derivatives begins in 1871 with the synthesis of fluorescein by Adolf von Baeyer. biotium.comiscientific.orgchemicalbook.com This discovery marked a pivotal moment, as fluorescein became one of the first synthetic fluorophores. biotium.com Its intense yellow-green fluorescence laid the groundwork for the development of a vast array of xanthene-based dyes. biotium.com

Initially, the application of fluorescein in biological research was not immediate. biotium.com However, in 1941, Albert Coons pioneered the technique of immunofluorescence by conjugating antibodies to fluorescein, enabling the visualization of proteins within cells and tissues. biotium.com This breakthrough led to an explosion in the use of fluorescent molecules in biology. biotium.com

Over the years, a multitude of fluorescein derivatives have been synthesized to refine and expand upon the capabilities of the original molecule. wikipedia.org These derivatives, including fluorescein isothiocyanate (FITC) and 6-FAM phosphoramidite, offer reactive groups that allow for the labeling of various biomolecules such as proteins and nucleic acids. wikipedia.org The development of these derivatives has been crucial for a wide range of applications, from DNA sequencing to cellular imaging. wikipedia.orgacs.org

Rationale for Research Focus on Fluorescein-O'-Acetic Acid Scaffolds

The scientific interest in Fluorescein-O'-acetic acid stems from the unique properties endowed by its acetic acid moiety. This functional group provides a handle for further chemical modification and conjugation to other molecules, making it a versatile tool in the design of fluorescent probes. The core fluorescein structure provides the essential photophysical properties, including strong absorption and emission in the visible spectrum. evitachem.com

Key characteristics that drive research on FOAA scaffolds include:

Fluorescent Labeling: The primary application of Fluorescein-O'-acetic acid is as a fluorescent label. scbt.com Its ability to be attached to other molecules allows researchers to track and visualize these molecules in various experimental setups.

Biocompatibility: Fluorescein and its derivatives are generally considered to have good biocompatibility, making them suitable for use in living cells and biological systems. medchemexpress.com

pH Sensitivity: The fluorescence of fluorescein and its derivatives is often pH-dependent. chemicalbook.comencyclopedia.pub This property can be exploited to create sensors that report on the pH of their local environment, which is a critical parameter in many biological processes. encyclopedia.pub

Overview of Key Research Domains for Fluorescein-O'-Acetic Acid

The application of Fluorescein-O'-acetic acid and its derivatives spans several key areas of academic research:

Fluorescence Microscopy: As a fluorescent label, FOAA is instrumental in fluorescence microscopy techniques. By attaching it to specific biomolecules, researchers can visualize their localization and dynamics within cells and tissues. wikipedia.org

Biological Probes: The ability to modify the acetic acid group allows for the synthesis of targeted probes. These probes can be designed to interact with specific enzymes, proteins, or other molecules of interest, providing a fluorescent signal upon binding or reaction. iscientific.org

Cellular and Molecular Biology: In cellular biology, fluorescein derivatives are widely used to label and track cells, for instance, in flow cytometry. wikipedia.org They are also employed in techniques like in situ hybridization to detect specific nucleic acid sequences. wikipedia.org

Physicochemical Properties of Fluorescein-O'-Acetic Acid

| Property | Value | Reference |

| CAS Number | 233759-98-3 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₂₂H₁₄O₇ | scbt.comsigmaaldrich.com |

| Molecular Weight | 390.34 g/mol | scbt.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Fluorescence Excitation (λex) | 455 nm (in 0.1 M Tris pH 8.0) | sigmaaldrich.com |

| Fluorescence Emission (λem) | 514 nm (in 0.1 M Tris pH 8.0) | sigmaaldrich.com |

| Purity | ≥90% (HPCE) | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

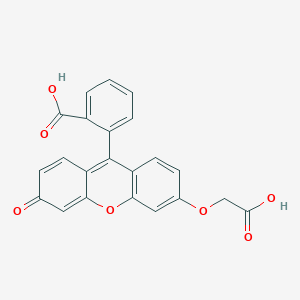

2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDLLIKXLDPHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585004 |

Source

|

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233759-98-3 |

Source

|

| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein-O'-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluorescein O Acetic Acid and Analogous Derivatives

Esterification Reactions for Fluorescein-O'-Acetic Acid Synthesis

Esterification is a fundamental process for modifying the properties of fluorescein (B123965), often to quench its fluorescence for probe development or to introduce reactive groups for conjugation. The synthesis of fluorescein-O'-acetic acid typically involves the esterification of one of the phenolic hydroxyl groups of fluorescein with an acetic acid moiety.

Catalytic Approaches in Fluorescein Esterification

Various catalytic methods have been developed to facilitate the esterification of fluorescein and its derivatives. Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly employed to promote the reaction between fluorescein's hydroxyl groups and carboxylic acids or their derivatives. evitachem.com These reactions are often carried out under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure the solubility of the reactants.

More advanced and environmentally benign catalysts have also been explored. For instance, phosphorus pentoxide supported on silica (B1680970) gel (P2O5/SiO2) has been used as a versatile solid catalyst for the direct esterification of fluorescein with carboxylic acids, yielding fluorescein diaryl esters in high yields. researchgate.net Additionally, metal complexes have been investigated for their catalytic activity. For example, a membrane-anchored bis-Zn(II)-cyclen complex has been shown to be hydrolytically active and can cleave fluorescein diacetate. rsc.org The use of such catalysts can offer advantages in terms of reaction efficiency, selectivity, and ease of handling. researchgate.net

The choice of catalyst can significantly impact the reaction rate and yield. For example, in the synthesis of fluorescein-based quinoline (B57606) glyco-conjugates, copper chloride was found to be an effective catalyst, with tetrahydrofuran (B95107) being the most suitable solvent at a reflux temperature of 80°C. iscientific.org Without the catalyst, no product formation was observed, highlighting the crucial role of the catalyst in this transformation. iscientific.org

Table 1: Catalysts in Fluorescein Esterification

| Catalyst | Reactants | Product Type | Key Advantages |

| Sulfuric acid, p-toluenesulfonic acid | Fluorescein, Acrylic acid | Fluorescein o-acrylate | Common, effective for basic esterification. evitachem.com |

| P2O5/SiO2 | Fluorescein, Carboxylic acids | Fluorescein diaryl esters | Eco-friendly, highly reactive, high yields. researchgate.net |

| bis-Zn(II)-cyclen complex | Fluorescein diacetate | Hydrolyzed fluorescein | Mimics enzymatic activity. rsc.org |

| Copper chloride | Fluorescein monoaldehyde, Propargyl glycosides, Aromatic amines | Fluorescein-based quinoline glycoconjugates | Essential for reaction, good yields. iscientific.orgresearchgate.net |

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses are highly desirable in industrial and laboratory settings as they streamline processes, reduce waste, and save time and resources. For fluorescein derivatives, one-pot approaches have been developed to combine multiple reaction steps into a single procedure.

An example is the one-pot synthesis of fluorescein-based β-aminoglycosylketones. This reaction involves a 4,6-O-protected-C-glycoside, fluorescein-monoaldehyde, and aromatic amines in the presence of potassium carbonate as a catalyst, resulting in good yields of the desired product. researchgate.net Another one-pot method describes the synthesis of intrinsically fluorescent cross-linked polyphosphazene nanospheres using fluorescein and 4,4′-diaminodiphenylmethane as organic monomers. researchgate.net

Adapting a one-pot strategy for Fluorescein-O'-acetic acid could involve the simultaneous esterification and subsequent modification in a single reaction vessel. Industrial methods for similar compounds, like fluorescein methacrylate (B99206), have utilized simultaneous esterification and polymerization to directly produce functional polymers. Such strategies enhance efficiency and are scalable for larger production.

Synthesis of Fluorescein Monoaldehyde Precursors

Fluorescein monoaldehyde is a key intermediate in the synthesis of a wide range of fluorescein-based sensors and probes. iscientific.orgespublisher.com Its aldehyde group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases. espublisher.com

Mechanochemical Synthesis Routes

Mechanochemical synthesis offers an environmentally friendly and efficient alternative to traditional solution-based methods. acs.org This solvent-free or low-solvent approach involves the grinding of solid reactants, often leading to higher yields and reduced reaction times. nih.gov

The synthesis of fluorescein monoaldehyde has been successfully achieved using a mechanochemical approach based on the Reimer–Tiemann reaction. acs.orgnih.gov In this method, fluorescein is ground with solid sodium hydroxide (B78521) (NaOH) and a few drops of methanol. Chloroform (CHCl3) is then added dropwise, and grinding is continued. acs.org This method has been reported to produce fluorescein monoaldehyde in a 30% yield, which is slightly higher than the corresponding solution-based method (28%) and avoids the need for high temperatures and catalysts like 15-crown-5 (B104581) ether. acs.orgnih.gov

Table 2: Comparison of Mechanochemical and Solution-Based Synthesis of Fluorescein Monoaldehyde

| Method | Reagents | Conditions | Yield | Reference |

| Mechanochemical | Fluorescein, solid NaOH, MeOH (drops), CHCl3 | Grinding at room temperature | 30% | acs.orgnih.gov |

| Solution-Based | Fluorescein, aq. NaOH, CHCl3, 15-crown-5, MeOH | Reflux for 12 hours | 28% | acs.orgnih.gov |

Solution-Based Approaches

The traditional method for synthesizing fluorescein monoaldehyde is the solution-based Reimer-Tiemann formylation reaction. mdpi.com This involves refluxing a mixture of fluorescein, an aqueous sodium hydroxide solution, chloroform, and often a phase-transfer catalyst like 15-crown-5 in a solvent such as methanol. acs.orgmdpi.com While effective, this method typically requires longer reaction times and heating. acs.orgnih.gov For instance, refluxing the mixture for 12 hours has been reported to yield fluorescein monoaldehyde in 28% yield. acs.org A similar procedure stirring the reaction at 55°C for 42 hours has also been described for the synthesis of both fluorescein monoaldehyde and dialdehyde. mdpi.com The aldehyde group can then be reduced, for example with sodium borohydride (B1222165) (NaBH4), to produce hydroxymethyl fluorescein. doi.org

Chemoenzymatic Synthetic Pathways for Fluorescein Carboxyalkyl Ethers

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. This approach has been successfully applied to the synthesis of 3'-O-(carboxyalkyl)fluorescein labels, which are valuable for preparing fluorescent conjugates. nih.govacs.org

A general method involves a multi-step process starting with the esterification of fluorescein to produce fluorescein methyl ester. acs.org This is followed by a Mitsunobu reaction to couple the 3'-phenol of fluorescein methyl ester with hydroxyalkyl benzyl (B1604629) esters. This reaction allows for the introduction of linker arms of varying lengths onto the fluorescein core. nih.govacs.org

The final and crucial step is the selective hydrolysis of the benzyl ester group, which is achieved using a lipase, such as LPL-80 from Pseudomonas sp. acs.org This enzymatic hydrolysis is highly specific, leaving the methyl ester on the fluorescein core intact, and proceeds under mild conditions (e.g., in a mixture of acetonitrile (B52724) and phosphate (B84403) buffer at pH 8). acs.org This method provides the desired 3'-O-(carboxyalkyl)fluorescein methyl ester labels in high yields, typically ranging from 80-91%. acs.org The resulting compounds are pH-independent labels useful for various biological applications. nih.govacs.org

Derivatization Strategies for Reactive Functionalities

The utility of fluorescein as a molecular probe and a building block for functional materials is greatly enhanced by the introduction of reactive functionalities. These groups allow for covalent attachment to biomolecules or for incorporation into polymer chains. Key derivatization strategies include the formation of N-hydroxysuccinimidyl (NHS) esters for amine reactivity and the introduction of acrylate (B77674) or methacrylate groups for polymerization.

N-Hydroxysuccinimidyl Ester Formation

The N-hydroxysuccinimidyl ester of Fluorescein-O'-acetic acid is a valuable reagent for labeling primary and secondary amines under mild conditions. The synthesis of this derivative involves a two-step process: the initial synthesis of Fluorescein-O'-acetic acid followed by its activation to the corresponding NHS ester.

While a direct synthesis for Fluorescein-O'-acetic acid is not widely reported, a plausible route involves the O-alkylation of fluorescein with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

The subsequent conversion of the carboxylic acid to the NHS ester is a well-established procedure in organic chemistry. This reaction is typically achieved by coupling the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.govresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable active ester, releasing the corresponding urea (B33335) byproduct. researchgate.net

A similar strategy has been successfully employed for the synthesis of the N-hydroxysuccinimidyl esters of 5- and 6-carboxyfluorescein (B556484) diacetate. nih.gov In this case, the carboxylic acid moieties of the fluorescein core were activated using DIC and NHS in dichloromethane. nih.gov This precedent supports the feasibility of applying the same methodology to Fluorescein-O'-acetic acid.

Table 1: Reaction Parameters for N-Hydroxysuccinimidyl Ester Formation

| Parameter | Description |

| Carboxylic Acid | Fluorescein-O'-acetic acid |

| Activating Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) |

| Reagent | N-Hydroxysuccinimide (NHS) |

| Solvent | Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) |

| Reaction Conditions | Typically stirred at room temperature. |

| Purification | Removal of the urea byproduct by filtration, followed by purification of the NHS ester by column chromatography or recrystallization. |

Acrylate and Methacrylate Functionalization of Fluorescein

The introduction of polymerizable groups, such as acrylate and methacrylate moieties, onto the fluorescein scaffold transforms it into a fluorescent monomer. These monomers can then be used to synthesize a variety of fluorescent polymers and materials. The most common method for this functionalization is the esterification of fluorescein's hydroxyl groups with acryloyl chloride or methacryloyl chloride. tandfonline.comtandfonline.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a tertiary amine base like triethylamine (B128534) (TEA). tandfonline.comrsc.org The base serves to deprotonate the phenolic hydroxyl groups of fluorescein, increasing their nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chlorides and minimize side reactions. tandfonline.comrsc.org

The synthesis of fluorescein o-acrylate involves the reaction of fluorescein with acryloyl chloride. rsc.org Similarly, fluorescein O-methacrylate is synthesized using methacryloyl chloride. tandfonline.comtandfonline.com The degree of substitution (mono- or di-ester) can be controlled by the stoichiometry of the reactants. Purification of the resulting monomers is typically achieved by column chromatography. tandfonline.comtandfonline.com

Table 2: Synthesis of Fluorescein Acrylate and Methacrylate

| Product | Reactants | Solvent | Base | Key Conditions | Purification |

| Fluorescein o-acrylate | Fluorescein, Acryloyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | Reaction at 0 °C to room temperature. rsc.org | Silica gel chromatography. rsc.org |

| Fluorescein O-methacrylate | Fluorescein, Methacryloyl chloride | Tetrahydrofuran (THF) | Triethylamine (TEA) | Reaction at 0 °C to room temperature. tandfonline.comtandfonline.com | Column chromatography. tandfonline.comtandfonline.com |

Controlled Synthesis of Fluorescein-Based Polymerizable Monomers

To create well-defined polymeric architectures with predictable molecular weights and low dispersity, controlled radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of polymers with specific functionalities and topologies. Fluorescein-containing monomers, such as fluorescein O-acrylate and fluorescein O-methacrylate, have been successfully polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. tandfonline.comresearchgate.neted.ac.uk

In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the growing polymer chain, allowing for controlled chain growth. researchgate.net Fluorescein-based initiators have been synthesized and used to initiate the polymerization of various monomers, resulting in polymers with a terminal fluorescein unit. researchgate.net Alternatively, fluorescein-containing monomers can be copolymerized with other monomers using standard ATRP conditions. tandfonline.com For instance, Li et al. reported the synthesis of bromine-containing monomers derived from fluorescein which were then polymerized via ATRP. tandfonline.com

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent to control the polymerization process. This method has also been applied to the polymerization of fluorescein-based monomers. ed.ac.uk

More recently, facile one-pot radical polymerization methods have been developed for the synthesis of amphiphilic fluorescein polymers. rsc.org In one such study, fluorescein O-methacrylate (FMA) was copolymerized with N-acryloxysuccinimide (NAS) and methacrylic acid (MA) via radical polymerization to form nanoparticles. rsc.org The composition and properties of the resulting fluorescent polymeric nanoparticles could be tuned by adjusting the monomer feed ratios. rsc.org

Table 3: Controlled Polymerization of Fluorescein-Based Monomers

| Polymerization Technique | Key Components | Monomers | Resulting Polymer Architecture |

| Atom Transfer Radical Polymerization (ATRP) | Fluorescein-based initiator, Copper catalyst, Ligand | Various (e.g., N-isopropylacrylamide) | End-functionalized polymers with controlled molecular weight and low dispersity. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Standard initiator, Copper catalyst, Ligand | Fluorescein-containing monomer (co-polymerized with other monomers) | Copolymers with pendant fluorescein units. tandfonline.com |

| Facile One-Pot Radical Polymerization | Radical Initiator (e.g., AIBN) | Fluorescein O-methacrylate (FMA), N-acryloxysuccinimide (NAS), Methacrylic acid (MA) | Amphiphilic random copolymers that self-assemble into fluorescent nanoparticles. rsc.org |

Spectroscopic and Photophysical Characterization in Advanced Research

Advanced Fluorescence Spectroscopy Studies of Fluorescein-O'-Acetic Acid and its Derivatives

Fluorescence spectroscopy is a cornerstone in the study of fluorescent molecules like Fluorescein-O'-acetic acid, providing deep insights into their electronic structure and behavior in the excited state.

Excitation and Emission Spectral Analysis

The excitation and emission spectra of Fluorescein-O'-acetic acid are fundamental to its characterization as a fluorescent probe. In a 0.1 M Tris buffer at pH 8.0, Fluorescein-O'-acetic acid exhibits an excitation maximum (λex) at approximately 455 nm and an emission maximum (λem) at 514 nm. sigmaaldrich.com Another source reports an excitation wavelength of 485 nm and an emission wavelength of 522 nm. medchemexpress.com It is important to note that the spectral properties of fluorescein (B123965) and its derivatives are highly dependent on the pH of the environment. nih.govencyclopedia.pub Under basic conditions (pH > 8), fluorescein typically absorbs blue light around 490 nm and emits green light around 515 nm. nih.govencyclopedia.pub The parent compound, fluorescein, shows an absorption maximum at 494 nm and an emission maximum at 521 nm in water. chemicalbook.com

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Conditions | Source |

|---|---|---|---|---|

| Fluorescein-O'-acetic acid | 455 nm | 514 nm | 0.1 M Tris, pH 8.0 | sigmaaldrich.com |

| Fluorescein-O-acetate | 485 nm | 522 nm | Not specified | medchemexpress.com |

| Fluorescein | ~490 nm | ~515 nm | Basic conditions (pH > 8) | nih.govencyclopedia.pub |

| Fluorescein | 494 nm | 521 nm | Water | chemicalbook.com |

Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com For fluorescein, the quantum yield is very high under basic conditions, reaching 0.95 in 0.1 M NaOH. nih.govencyclopedia.pub However, acidification of the solution leads to a progressive decrease in fluorescence. nih.govencyclopedia.pub The quantum yield of fluorescein derivatives can be determined relative to a standard with a known quantum yield. edinst.comresearchgate.net For instance, a study on a fluorescein-tagged iron(II) clathrochelate derivative reported a quantum yield of 0.07, which was an 11-fold decrease compared to the parent fluorescein dye, suggesting an excitation energy transfer within the molecule. nih.gov

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is generally independent of the fluorophore's concentration and emission intensity. kineticriver.com For the parent compound fluorescein, the fluorescence lifetime is approximately 4.0 nanoseconds at 37°C and pH 7.35. nih.gov In contrast, its metabolite, fluorescein monoglucuronide, has a shorter lifetime of 2.3 nanoseconds under the same conditions. nih.gov These distinct lifetimes allow for the differentiation of the two compounds in a mixture using time-resolved techniques. nih.gov The fluorescence lifetimes of protonated and deprotonated forms of fluorescein are around 3 and 4 ns, respectively. chemicalbook.com

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to study the dynamic processes that occur in the excited state of a fluorophore. biorxiv.org This method can distinguish between different fluorescent species in a mixture, even if their emission spectra overlap, provided they have different fluorescence lifetimes. nih.gov For example, TRFS can differentiate between fluorescein and fluorescein monoglucuronide due to their distinct lifetimes. nih.gov This technique is also employed in fluorescence lifetime imaging microscopy (FLIM) to map the spatial distribution of different fluorophores within a sample, such as in living cells. kineticriver.comnih.gov

Ultraviolet-Visible Absorption Spectroscopy for Ground State Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule in its ground state. uobabylon.edu.iq For Fluorescein-O'-acetic acid, the absorption spectrum is crucial for determining the optimal excitation wavelength for fluorescence studies. sigmaaldrich.com The parent fluorescein molecule generally exhibits an absorption maximum around 490 nm in basic solutions. nih.govencyclopedia.pub The UV-Vis spectrum of fluorescein is pH-dependent due to the equilibrium between its different ionic forms. acs.orgresearchgate.net In aqueous solutions, fluorescein can exist in cationic, neutral, monoanionic, and dianionic forms, each with distinct absorption characteristics. researchgate.net For instance, a study of a fluorescein-phenylalaninol conjugate showed that the UV-Vis absorption spectra varied significantly with pH. acs.org

| Compound/Derivative | Absorption Maximum (λmax) | Conditions | Source |

|---|---|---|---|

| Fluorescein | ~490 nm | Basic conditions | nih.govencyclopedia.pub |

| Fluorescein | 494 nm | Water | chemicalbook.com |

| Fluorescein | ~485 nm | Water | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including conjugates of Fluorescein-O'-acetic acid. sigmaaldrich.com ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the structure of newly synthesized derivatives. acs.org For example, in the synthesis of a fluorescein-phenylalaninol conjugate, the disappearance of the aldehydic proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum confirmed the formation of the Schiff base. acs.org Furthermore, two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide correlations between directly bonded protons and carbons, aiding in the complete structural assignment of complex conjugates. hmdb.ca

Dynamic Light Scattering (DLS) for Fluorescein-Derived Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for determining the size distribution and stability of nanoparticles suspended in a liquid medium. nih.govnih.gov The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, causing slower fluctuations. nih.govmdpi.com By analyzing these fluctuations with a digital correlator, the hydrodynamic diameter (the size of a hypothetical hard sphere that diffuses at the same rate as the particle under investigation) and the polydispersity index (PDI) can be calculated. mdpi.comresearchgate.net The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse or uniform particle population. researchgate.net

In the context of nanoparticles incorporating fluorescein derivatives for advanced research applications, DLS is a crucial tool for physicochemical characterization. It provides essential information on particle size, size distribution, and colloidal stability, which are critical parameters influencing the nanoparticles' behavior in biological and environmental systems. nih.govresearchgate.net

Detailed Research Findings

Research has utilized DLS to characterize a variety of nanoparticles functionalized with fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC) and fluorescein sodium. These studies demonstrate the utility of DLS in assessing the impact of surface modification, encapsulation, and environmental conditions on the physical properties of the nanoparticles.

For instance, in studies involving fluorescein-modified nanoceria, DLS was used to monitor the stability of the particle suspensions over 48 hours in different media, including water, phosphate-buffered saline (PBS), and exposure medium. researchgate.netresearchgate.net The results showed changes in the hydrodynamic diameter over time, indicating the tendency of the nanoparticles to agglomerate in certain conditions. researchgate.net

In another study, silver nanoparticles (AgNPs) were functionalized with FITC. DLS measurements confirmed their nanoscale dimensions, yielding a hydrodynamic radius (<2RH>) of 78 ± 12 nm. mdpi.com The colloidal stability of these nanoparticles was further supported by zeta potential measurements, which provide information about the surface charge of the particles. nih.govmdpi.com

Furthermore, DLS has been instrumental in characterizing polymeric nanoparticles designed for drug delivery. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a fluorescein model drug (Sodium Fluorescein) were analyzed. The DLS results showed a hydrodynamic diameter of 248 ± 0.77 nm with a PDI of 0.312. scirp.org After coating these nanoparticles with chitosan, the hydrodynamic diameter increased to 356 ± 1.26 nm, confirming the successful surface modification. scirp.org Similarly, ovalbumin-loaded PLGA nanoparticles labeled with FITC were found to have particle sizes ranging from approximately 256 to 305 nm. biorxiv.org

The table below summarizes DLS data from various studies on fluorescein-derived nanoparticles, illustrating the typical measurements obtained.

| Nanoparticle System | Fluorescein Derivative | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| Silver Nanoparticles (AgNPs) | Fluorescein Isothiocyanate (FITC) | 78 ± 12 | Not Reported | mdpi.com |

| PLGA Nanoparticles | Sodium Fluorescein (NaFl) | 248 ± 0.77 | 0.312 | scirp.org |

| Chitosan-Coated PLGA NPs | Sodium Fluorescein (NaFl) | 356 ± 1.26 | 0.431 | scirp.org |

| Thiol-Organosilica NPs | Fluorescein | > STEM size | Not Reported | rsc.org |

| PVP-based Polymeric Micelles | Fluorescein-labelled | 105.6 | 0.172 | aau.dk |

| FITC-OVA-PLGA NPs | Fluorescein Isothiocyanate (FITC) | ~256 - 305 | Not Reported | biorxiv.org |

| Nanoceria | Fluorescein-modified | Variable (time/media dependent) | Not Reported | researchgate.net |

This table is interactive. Select headers to sort data.

It is important to note that the presence of the fluorophore itself can sometimes interfere with DLS measurements. The emitted fluorescent light is incoherent and can add noise to the correlation function, potentially affecting the accuracy of the results. anton-paar.com Modern DLS instruments can be equipped with fluorescence filters to block this interference, ensuring that only the coherently scattered light is detected for reliable particle sizing. anton-paar.com

Mechanistic Investigations of Fluorescein O Acetic Acid Functionality

Photoinduced Electron Transfer (PET) Mechanisms in Fluorescein-Based Probes

Photoinduced electron transfer (PET) is a fundamental mechanism governing the functionality of many "turn-on" fluorescent probes. In a typical PET-based sensor, the system comprises a fluorophore (electron acceptor) and a recognition moiety (electron donor), connected by a spacer that does not conjugate the two. In the "off" state, upon photoexcitation of the fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the HOMO of the acceptor. This process effectively quenches the fluorescence. mit.edu When the donor group binds to a target analyte, its redox potential is altered, making the electron transfer thermodynamically unfavorable. This inhibition of PET restores the fluorescence, leading to a "turn-on" signal. nih.govresearchgate.net The efficiency of PET is influenced by thermodynamic favorability and kinetic factors, such as the distance and orientation between the donor and acceptor moieties. acs.org

In the context of fluorescein-based probes, the PET mechanism is frequently cited to explain their sensing behavior. For instance, in sensors for metal ions like Zn²⁺, the binding of the cation to a chelating donor group lowers the donor's HOMO energy level, preventing the electron transfer to the excited fluorescein (B123965) fluorophore and thus activating fluorescence. mit.edu Phenolic groups have been shown to be more effective PET quenchers than the more commonly used amino groups in some fluorescent probes. nih.govacs.org The deprotonation of a phenol (B47542) to a phenoxide can initiate PET, quenching fluorescence, while protonation or interaction with a cation can inhibit PET and enhance fluorescence. nih.gov

However, the universal applicability of the PET mechanism to all fluorescein derivatives has been questioned. Some theoretical studies, using time-dependent density functional theory (TD-DFT), suggest that the previously proposed PET mechanism may not fully account for the fluorescence quantum yield of certain fluorescein derivatives. rsc.org These studies propose that internal conversion might be a more likely mechanism dictating the fluorescence output, indicating that further investigation into the excited-state dynamics of these molecules is necessary. rsc.org

Protonation Equilibria and pH-Dependent Fluorescent Responses of Fluorescein-O'-Acetic Acid

Fluorescein and its derivatives, including Fluorescein-O'-acetic acid, are well-known for their pH-sensitive fluorescence, which arises from multiple protonation equilibria. The fluorescein molecule possesses both a phenolic hydroxyl group and a carboxylic acid group, which can be protonated or deprotonated depending on the pH of the solution. These different ionic forms of fluorescein exhibit distinct absorption and emission properties.

The main equilibria involve the cation, neutral species, monoanion, and dianion. At very low pH, the molecule exists as a cation. As the pH increases, it transitions to a neutral form, which can exist in equilibrium between a fluorescent quinoid form and a non-fluorescent, colorless lactone form. Further increases in pH lead to the deprotonation of the carboxylic acid group to form the monoanion, followed by the deprotonation of the phenolic group to form the dianion at alkaline pH. Only the monoanion and dianion species are significantly fluorescent. The dianion, which is the predominant form at high pH, exhibits the strongest fluorescence.

The fluorescence intensity of fluorescein is dramatically reduced at acidic pH due to the prevalence of the non-fluorescent or weakly fluorescent cationic and neutral species. The pKa values associated with these protonation steps are crucial for the application of fluorescein derivatives as pH indicators.

Oxidative Degradation Pathways of the Fluorescein Core

The fluorescein core is susceptible to oxidative degradation, which can lead to a loss of fluorescence. This degradation can be initiated by various factors, including exposure to light (photodegradation), heat, and oxidizing agents. The degradation pathways often involve the oxidation of the xanthene ring system.

In the presence of oxygen and high temperatures, fluorescein can undergo oxidation that follows first-order reaction kinetics. Studies have shown that at elevated temperatures, the disappearance of fluorescein's color can occur within minutes, indicating rapid degradation. The complete oxidation of the carbonaceous material to carbon dioxide, however, is a much slower process, suggesting the formation of intermediate compounds.

Electrochemical degradation is another pathway for the breakdown of the fluorescein structure. This process can involve indirect oxidation by species like chlorine or bromine generated in the solution. The rate of this degradation is influenced by factors such as pH, temperature, and the concentration of supporting electrolytes. Research indicates that the degradation rate increases with a decrease in pH and temperature. The final products of this extensive oxidation are typically harmless molecules like CO₂ and water.

Photodegradation, or photobleaching, is a significant concern in applications involving intense or prolonged light exposure. This process is accelerated in the presence of oxygen and can be influenced by the pH and redox potential of the solution.

Mechanisms of Fluorescein Ring-Opening and Closure for Activatable Probes

A key mechanistic feature of fluorescein and its derivatives that is exploited in the design of activatable probes is the equilibrium between a non-fluorescent, ring-closed lactone form and a fluorescent, ring-opened quinoid form. This equilibrium is highly sensitive to the molecular environment, including pH and the presence of certain analytes.

In many fluorescein-based probes, the fluorophore is initially in the non-fluorescent spirolactam or spirolactone form. The interaction with a specific target analyte, such as a metal ion, can trigger a conformational change that leads to the opening of the spiro-ring. This ring-opening results in the formation of the extended, π-conjugated quinoid structure, which is highly fluorescent. This "turn-on" mechanism is the basis for many chemosensors. For example, a fluorescein derivative can be modified with a receptor that, upon binding to a metal ion, induces the ring-opening and a subsequent fluorescent signal.

The ring-opening and closure can also be controlled by pH. In acidic conditions, the equilibrium often favors the closed lactone form, while in basic conditions, the open, fluorescent dianionic form is predominant. This reversible process is fundamental to the use of fluorescein as a pH indicator.

Intramolecular Interactions Influencing Photoreactivity

The photoreactivity and fluorescence properties of fluorescein derivatives can be significantly modulated by various intramolecular interactions. These interactions can either enhance or quench the fluorescence of the molecule.

One of the most significant intramolecular quenching mechanisms is π-π stacking. In some fluorescein-based probes, the molecule can adopt a folded conformation in solution, allowing for π-π stacking between the fluorescein core and another aromatic part of the molecule. nih.gov This close interaction can lead to the quenching of fluorescence. nih.govresearchgate.net Upon binding to a target, the probe may undergo a conformational change to a more extended, rigid structure that eliminates the intramolecular π-stacking, thereby restoring fluorescence. nih.gov

Steric and electronic effects of substituents on the fluorescein core also play a crucial role in determining its photophysical properties. nih.govacs.org Bulky substituents can introduce steric hindrance that prevents the formation of non-fluorescent aggregates. acs.org The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the energy levels of the molecular orbitals, which in turn affects the absorption and emission wavelengths, as well as the quantum yield of the fluorophore. These effects are critical considerations in the rational design of fluorescein-based probes with tailored photophysical properties.

Binding and Sensing Mechanisms of Fluorescein-O'-Acetic Acid-Based Receptors

Fluorescein-O'-acetic acid and its derivatives are versatile platforms for the design of fluorescent sensors for a variety of analytes, including metal ions and anions. The sensing mechanism of these receptors typically involves the coordination of the analyte to a specific binding site on the probe, which in turn modulates the photophysical properties of the fluorescein fluorophore.

For the detection of metal ions, the most common mechanism is chelation-enhanced fluorescence (CHEF). researchgate.net In a typical CHEF sensor, a chelating group is attached to the fluorescein core. In the absence of the target metal ion, the fluorescence of the probe is often quenched, for example, through a PET mechanism. Upon binding of the metal ion to the chelating group, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity. researchgate.netacs.org The design of the chelating moiety determines the selectivity of the sensor for a particular metal ion. For instance, a fluorescein-based sensor with a Schiff base receptor has been shown to selectively bind and detect Hg²⁺ ions. acs.org

Fluorescein-based receptors can also be designed for anion sensing. The binding of anions can occur through various non-covalent interactions, such as hydrogen bonding. This interaction can lead to changes in the electronic properties of the receptor, which then affect the fluorescence of the attached fluorescein. For example, the binding of an anion could trigger a deprotonation event or a conformational change that alters the fluorescence output. The selectivity of these sensors is governed by the specific interactions between the receptor and the target anion.

Development of Fluorescein-O'-Acetic Acid as Fluorescent Probes and Labels

The core structure of fluorescein provides an excellent scaffold for building fluorescent sensors. By attaching different recognition units to the fluorescein platform, researchers can design probes that interact with specific analytes, resulting in a measurable change in fluorescence.

A key strategy in designing highly sensitive "off/on" fluorescent probes based on fluorescein involves controlling a process known as photoinduced electron transfer (PET). acs.orgnih.govmdpi.com In its "off" state, the probe is non-fluorescent because an electron donor moiety quenches the fluorescence of the fluorescein core (the fluorophore). acs.orgnih.govewha.ac.kr

The fluorescence properties are governed by the energy levels of the highest occupied molecular orbital (HOMO) of the attached benzoic acid moiety. acs.orgnih.gov When this moiety acts as an electron donor, it facilitates PET to the excited xanthene part of fluorescein, quenching its fluorescence. acs.orgnih.gov Upon interaction with a target analyte, this PET process is inhibited, "turning on" the fluorescence. mdpi.com Studies have established a threshold for this fluorescence switching at a HOMO energy level of approximately -8.9 eV, providing a quantitative and rational basis for designing new and efficient fluorescein-based probes. acs.orgnih.gov

Singlet oxygen (¹O₂), a reactive oxygen species, plays a significant role in various chemical and biological processes. Fluorescein derivatives have been engineered to serve as highly sensitive probes for its detection. A prominent design involves attaching a moiety that rapidly reacts with singlet oxygen, thereby altering the probe's fluorescence. acs.orgnih.gov

One such advanced probe, 9-[2-(3-carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DMAX), utilizes a 9,10-dimethylanthracene group as a chemical trap for ¹O₂. acs.orgnih.gov Initially, DMAX is almost non-fluorescent due to an efficient PET mechanism. However, upon reacting with singlet oxygen, it forms a highly fluorescent endoperoxide (DMAX-EP). acs.orgnih.gov This reaction is rapid and specific, making DMAX a significantly more sensitive probe for ¹O₂ compared to earlier derivatives. acs.orgnih.gov Another widely used, commercially available probe is Singlet Oxygen Sensor Green (SOSG), which is highly selective for singlet oxygen over other reactive oxygen species and emits green fluorescence upon reaction. thermofisher.com

Table 1: Comparison of Fluorescein-Derived Probes for Singlet Oxygen

| Probe Name | Detection Mechanism | Fluorescence Response | Key Features |

|---|---|---|---|

| DMAX | Reaction with ¹O₂ to form a fluorescent endoperoxide. acs.orgnih.gov | Turns "ON" | High sensitivity; 53-fold more sensitive than previous DPAX probes. acs.orgnih.gov |

| SOSG | Reaction with ¹O₂. thermofisher.com | Turns "ON" (Green Fluorescence) | Highly selective for ¹O₂ over other reactive oxygen species. thermofisher.com |

Fluorescein derivatives have been extensively developed for the selective detection of heavy metal ions like copper(II) and mercury(II), which are environmentally and biologically significant. daneshyari.comrsc.org The design of these probes often incorporates a recognition site (receptor) that selectively binds to the target metal ion, coupled with a mechanism to signal this binding event through a change in fluorescence.

A common mechanism for Cu(II) probes involves a spirolactam ring-opening process. nih.govfrontiersin.org In the absence of Cu(II), the probe exists in a non-fluorescent, closed-ring spirolactam form. The binding of Cu(II) ions triggers the ring to open, restoring the conjugated, highly fluorescent xanthene structure. nih.govfrontiersin.org This results in a dramatic "turn-on" fluorescence signal and often a visible color change from colorless to green. nih.govfrontiersin.org

For Hg(II) detection, probes are often designed with sulfur-containing functional groups, which have a high affinity for soft metal ions like mercury. daneshyari.com The binding of Hg(II) to these receptors can disrupt a PET process, leading to a significant enhancement of fluorescence. daneshyari.com These probes have demonstrated high selectivity and sensitivity, with detection limits reaching nanomolar concentrations, making them suitable for monitoring mercury in aqueous solutions and biological systems. daneshyari.comresearchgate.netmdpi.com

Table 2: Selected Fluorescein-Based Probes for Cu(II) and Hg(II) Detection

| Probe Name | Target Ion | Mechanism | Detection Limit (LOD) | Key Application |

|---|---|---|---|---|

| Probe N4 | Cu(II) | Spirolactam ring-opening. nih.govfrontiersin.org | 1.20 µM nih.govfrontiersin.org | Naked-eye detection and bioimaging in living cells. nih.govfrontiersin.org |

| Probe A5 | Cu(II) | Ring-opening process. nih.gov | 0.11 µM nih.gov | Rapid and sensitive detection at physiological pH. nih.gov |

| Sensor-Hg | Hg(II) | PET inhibition. daneshyari.com | Not specified, but shows ~51-fold enhancement. daneshyari.com | Imaging Hg(II) in living cells. daneshyari.com |

| Probe AP | Hg(II) | Spiro-lactam ring-opening. mdpi.com | 9.75 x 10⁻⁸ M (97.5 nM) mdpi.com | Quantification in real water samples. mdpi.com |

| Vinyl Ether Probe | Hg(II) | Oxymercuration of vinyl ether. nih.gov | 1 ppb (approx. 5 nM) nih.gov | On-site mercury detection in environmental samples. nih.gov |

The detection of anions like acetate (B1210297) (the conjugate base of acetic acid) is crucial in many biological and chemical systems. Fluorescent sensors can be designed for this purpose, often operating on principles different from metal ion sensing. openaccessgovernment.orgresearchfeatures.com Instead of coordination bonds, these sensors typically rely on interactions like hydrogen bonding or deprotonation. mdpi.com

One strategy involves using a fluorescent dye with acidic protons, such as hydroxyl (-OH) groups. mdpi.com For example, the quinizarin dye acts as a "turn-off" sensor for acetate. mdpi.com In its free state, the dye is highly fluorescent. Upon the addition of acetate anions, the acetate is basic enough to deprotonate the phenolic -OH groups of the sensor. mdpi.com This deprotonation alters the electronic properties of the molecule, leading to a quenching or turning "off" of the fluorescence. mdpi.com This process is often reversible, making the sensor potentially reusable. mdpi.com Such sensors can achieve high selectivity and sensitivity, with detection possible at the parts-per-billion (ppb) level. mdpi.com

Fluorescein-O'-Acetic Acid in Bioimaging and Cellular Analysis

The ability to visualize molecular events as they happen inside living cells is a cornerstone of modern cell biology. moleculardevices.comthermofisher.com Fluorescent probes derived from fluorescein are invaluable tools for this purpose due to their biocompatibility, high quantum yields, and the ability to be targeted to specific cellular environments. nih.govnih.gov

Live-cell imaging allows for the study of dynamic cellular processes in their native environment, providing insights that cannot be obtained from fixed (dead) cells. moleculardevices.comnih.govscilifelab.se Fluorescein-based probes, such as those designed for metal ion detection, can be applied to visualize the distribution and concentration changes of these ions within living cells. daneshyari.comnih.govnih.gov

After confirming low cytotoxicity, these probes can be introduced into cultured cells. nih.gov Using fluorescence microscopy, researchers can then observe changes in intracellular fluorescence in real-time. For instance, cells incubated with a Cu(II) probe will initially show little to no fluorescence. nih.gov Upon introducing Cu(II) to the cells, specific cellular regions will "light up" as the probe binds to the ion, allowing for the spatiotemporal tracking of copper influx and localization. nih.govnih.gov This powerful technique enables the investigation of the roles of ions and other molecules in complex cellular processes like signaling, migration, and apoptosis. moleculardevices.comnih.gov

Intracellular pH Monitoring Methodologies

The monitoring of intracellular pH (pHi) is crucial for understanding numerous cellular functions, including enzyme activity, cell growth, and ion transport. aatbio.comresearchgate.net Fluorescein and its derivatives are widely used as fluorescent pH indicators because their fluorescence excitation and emission spectra are dependent on the surrounding pH. nih.govnih.gov

Methodologies using fluorescein-based probes exploit this pH sensitivity. The core principle involves introducing the probe into the cell, where its fluorescence intensity or spectral properties change in response to the local proton concentration. For quantitative measurements, ratiometric imaging is often employed. This technique involves measuring fluorescence intensity at two different excitation or emission wavelengths, one of which is pH-sensitive and the other is pH-insensitive (an isosbestic point). stratech.co.uk This ratio is then calibrated against known pH values to determine the pHi, effectively minimizing variability caused by dye concentration, photobleaching, or cell path length. aatbio.com

While standard fluorescein can suffer from leakage out of the cell, derivatives containing additional carboxylic acid groups, such as carboxyfluorescein and by extension Fluorescein-O'-acetic acid, exhibit significantly better intracellular retention. researchgate.net The additional negative charge from the carboxyl group at physiological pH hinders the molecule's ability to pass through the lipid bilayer of the cell membrane. Probes are often introduced to cells as membrane-permeant esters (e.g., acetoxymethyl esters). Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, trapping the charged, membrane-impermeant fluorescent indicator within the cytoplasm. nih.gov

| Property | Description | Relevance to pH Monitoring |

| pH-Dependent Fluorescence | The fluorescence intensity and spectra of fluorescein change with protonation state. | This is the fundamental principle allowing it to act as a pH sensor. |

| pKa Value | The pKa of fluorescein derivatives is typically near neutral pH (~6.4-7.0). | This makes them ideal for monitoring physiological pH changes in the cytosol, which is generally between 6.8 and 7.4. aatbio.comstratech.co.uk |

| Carboxylic Acid Group | Provides a negative charge at physiological pH. | Improves intracellular retention by preventing leakage across the cell membrane. |

| Ratiometric Potential | Possesses a pH-insensitive isosbestic point in its absorption spectrum. | Allows for more accurate and quantitative pH measurements by correcting for artifacts like variable dye concentration. stratech.co.uk |

Tracking of Nanoparticle Internalization

Understanding the process of how nanoparticles are internalized by cells is fundamental for the development of nanomedicine and for assessing nanoparticle safety. Fluorescein-O'-acetic acid can be conjugated to nanoparticles to serve as a fluorescent tracker for monitoring their uptake and intracellular trafficking. The primary mechanism of nanoparticle uptake is endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an intracellular vesicle called an endosome.

The key to this tracking methodology is the pH-sensitive nature of the fluorescein tag. nih.gov The extracellular environment and the early endosome have a relatively neutral pH (~7.4 and ~6.3, respectively). However, as the endosome matures and fuses with lysosomes, its internal environment becomes progressively more acidic, with pH values dropping to 4.5-5.0. stratech.co.ukutsouthwestern.edu This significant drop in pH alters the fluorescence of the conjugated Fluorescein-O'-acetic acid.

By monitoring the change in fluorescence, researchers can distinguish between nanoparticles that are merely attached to the cell surface and those that have been successfully internalized into acidic endocytic compartments. nih.govresearchgate.net For instance, some studies utilize dual-fluorophore systems where a pH-sensitive dye like a fluorescein derivative is paired with a pH-insensitive dye. The ratio of their emissions provides a clear signal indicating the nanoparticle's transition into an acidic organelle. nih.govresearchgate.net This change can be visualized and quantified using techniques like confocal fluorescence microscopy and flow cytometry, providing valuable data on the kinetics and efficiency of nanoparticle internalization. thermofisher.com

Reactive Oxygen Species Detection through Fluorescein Derivatives

Reactive oxygen species (ROS) are highly reactive chemical species formed from O₂ that play dual roles as both harmful agents in oxidative stress and as important signaling molecules. The detection of intracellular ROS is critical for studying a wide range of pathologies, including cancer and neurodegenerative diseases.

Non-fluorescent, cell-permeant derivatives of fluorescein are among the most common probes for detecting total cellular ROS. bmglabtech.com The methodology is based on a two-step intracellular activation process. A probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a reduced and acetylated fluorescein derivative, is used.

Deacetylation: The non-polar DCFH-DA readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the two acetate groups, converting it into the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is now trapped within the cell. nih.govresearchgate.net

Oxidation: In the presence of ROS (such as hydroxyl radicals and peroxynitrite) and peroxidases, DCFH is rapidly oxidized to 2',7'-dichlorofluorescein (B58168) (DCF). rjb.ro DCF is a highly fluorescent compound that can be easily detected. nih.govthermofisher.com

| Probe | Precursor Compound | Active Form (After Esterase Action) | Oxidized Fluorescent Product | Primary Target |

| DCFH-DA | 2',7'-Dichlorodihydrofluorescein diacetate | DCFH | DCF (2',7'-Dichlorofluorescein) | General ROS |

| Carboxy-H2DCFDA | 5-(and 6-)carboxy-2',7'-dichlorodihydrofluorescein diacetate | Carboxy-DCFH | Carboxy-DCF | General ROS (Improved Retention) bmglabtech.comthermofisher.com |

| H2DFFDA | Dihydrofluorescein Diacetate | H2DFF | Difluorofluorescein | General ROS (Improved Photostability) bmglabtech.com |

Application in Living Cancer Cell Imaging

Fluorescence imaging is a powerful technique for visualizing cancer cells, offering high resolution and contrast for both research and potential clinical applications like fluorescence-guided surgery. rsc.orgnih.gov The strategy often involves using fluorescent dyes that are linked to a targeting moiety, which selectively binds to molecules that are overexpressed on the surface of cancer cells.

Fluorescein-O'-acetic acid is well-suited for this application due to its bright fluorescence and, crucially, its carboxylic acid group. This functional group provides a convenient chemical handle for covalent conjugation to various targeting ligands, such as:

Antibodies: Specific antibodies that recognize tumor-associated antigens.

Peptides: Small peptides that bind to receptors overexpressed on cancer cells.

Small Molecules: Ligands like folic acid, which are taken up at high rates by some cancer cells.

Once the fluorescein-conjugated probe is administered, it circulates and selectively accumulates at the tumor site. Upon excitation with an appropriate light source, the fluorescein tag emits a bright green signal, allowing for the clear delineation of cancerous tissue from the surrounding healthy tissue. nih.gov This approach enables real-time, non-invasive visualization of tumors and can be used to study tumor growth, metastasis, and the response to therapy in living animal models. rsc.org

Engineering Fluorescein-O'-Acetic Acid into Biosensing Platforms

Beyond its use as a soluble probe, Fluorescein-O'-acetic acid can be integrated as a core signaling component within more complex biosensing platforms, such as molecularly imprinted polymers and whole-cell biosensors.

Molecularly Imprinted Polymers (MIPs) for Target Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and chemical functionality to a target molecule. researchgate.net When a fluorescent molecule is incorporated into the MIP structure, it can create a highly selective and sensitive optical sensor. nih.govmdpi.com

Fluorescein-O'-acetic acid, or a close derivative like fluorescein-O-acrylate, is an excellent candidate for creating fluorescent MIPs. units.it The acetic acid or acrylate (B77674) group allows it to be co-polymerized and covalently integrated into the polymer matrix during synthesis. The general principle is as follows:

Imprinting: The target molecule (template), a functional monomer (which interacts with the template), and the fluorescent monomer (e.g., Fluorescein-O'-acetic acid derivative) are mixed with a cross-linking agent and a porogen.

Polymerization: A highly cross-linked polymer forms around the template-monomer complex.

Template Removal: The template molecule is washed out, leaving behind specific recognition cavities that are complementary to the template. The fluorescein molecule is positioned in or near these cavities.

When the sensor is exposed to a sample containing the target molecule, the target rebinds to the imprinted cavities. This binding event alters the microenvironment around the embedded fluorescein molecule, causing a change in its fluorescence intensity through mechanisms like fluorescence quenching or enhancement. mdpi.com By measuring this change in fluorescence, the concentration of the target analyte can be determined. mdpi.com

Whole-Cell Biosensors for Metabolite Monitoring

Whole-cell biosensors are engineered living cells, typically bacteria or yeast, that produce a detectable signal in response to a specific chemical substance. mdpi.com While many modern whole-cell biosensors rely on genetically encoded fluorescent reporters like Green Fluorescent Protein (GFP), nih.gov external fluorescent probes like Fluorescein-O'-acetic acid can be used in complementary ways to monitor the broader physiological consequences of metabolic activity.

One key application is the monitoring of extracellular or intracellular pH changes that result from cellular metabolism. harvard.edu For example, many fermentative pathways produce acidic byproducts (e.g., lactic acid, acetic acid). A whole-cell biosensor could be engineered to metabolize a specific substrate, and the resulting production of acidic metabolites would cause a drop in the pH of the surrounding medium or within the cell.

In this scenario, Fluorescein-O'-acetic acid can act as an external reporter of this metabolic activity. By adding the dye to the cell culture, researchers can monitor pH-dependent changes in its fluorescence. nih.gov This provides a real-time, quantitative measure of the metabolic rate of the whole-cell biosensor population. This approach combines the specificity of the genetically engineered cell with the robust and sensitive pH-reporting capabilities of a well-characterized fluorescent dye.

Fluorescein-O'-Acetic Acid: A Versatile Tool in Advanced Chemical and Biochemical Research

Fluorescein-O'-acetic acid, a derivative of the highly fluorescent compound fluorescein, has emerged as a significant tool in various scientific domains. Its inherent spectroscopic properties, coupled with the reactivity of the carboxylic acid group, make it a versatile molecule for labeling and sensing applications. This article explores its specific roles in advanced chemical and biochemical research, with a focus on its application in detecting biomolecules and its integration into the field of polymer science.

| Property | Value |

| CAS Number | 233759-98-3 scbt.com |

| Molecular Formula | C₂₂H₁₄O₇ scbt.com |

| Molecular Weight | 390.34 g/mol scbt.com |

| Appearance | Powder |

| Fluorescence λex | 455 nm |

| Fluorescence λem | 514 nm (in 0.1 M Tris pH 8.0) |

Strategies for Derivatization and Bioconjugation of Fluorescein O Acetic Acid

Chemical Derivatization for Enhanced Analytical Performance

The chemical derivatization of analytes with a fluorescent tag like fluorescein (B123965) is a widely employed strategy to enhance detection sensitivity and selectivity, particularly in chromatographic methods. nih.gov FOAA, through its carboxylic acid group, can be activated and subsequently reacted with various functional groups on target analytes.

Precolumn Fluorescence Derivatization for Chromatography

Precolumn derivatization involves the reaction of the analyte with a labeling reagent prior to its introduction into the chromatography system. This approach is advantageous as it allows for the removal of excess derivatizing reagent and byproducts that might interfere with the chromatographic separation. An activated form of Fluorescein-O'-acetic acid, N-hydroxysuccinimidyl-fluorescein-O-acetate (SIFA), has been effectively utilized as a precolumn fluorescence derivatization reagent for the analysis of amino acids and oligopeptides by high-performance liquid chromatography (HPLC). oup.com

This method offers high detection sensitivity in the visible range, specificity towards amino groups, and mild reaction conditions. oup.com The derivatization reaction is typically carried out in a buffered solution, and the resulting fluorescently labeled analytes can be separated and detected with high sensitivity. For instance, a mixture of amino acids and oligopeptides derivatized with SIFA has been successfully separated using a reversed-phase column with a methanol-water mobile phase containing a citric acid–Na2HPO4 buffer. oup.com The fluorescence detection is performed at an excitation wavelength of 492 nm and an emission wavelength of 513 nm, achieving detection limits in the femtomole range. oup.com

Table 1: Chromatographic Conditions and Detection Limits for SIFA-Derivatized Amino Acids and Oligopeptides

| Parameter | Value |

|---|---|

| Derivatizing Reagent | N-hydroxysuccinimidyl-fluorescein-O-acetate (SIFA) |

| Analytes | Amino acids and oligopeptides |

| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reversed-phase column |

| Mobile Phase | Methanol–water (42:58, v/v) containing 10mM pH 5.0 citric acid–Na2HPO4 buffer |

| Detection Method | Fluorescence |

| Excitation Wavelength | 492 nm |

| Emission Wavelength | 513 nm |

| Detection Limits | 0.64 to 12 fmol |

Data sourced from Wang et al. oup.com

Labeling of Amino Acids and Oligopeptides

The labeling of amino acids and oligopeptides with FOAA is primarily achieved through the reaction of an activated form of FOAA, such as its N-hydroxysuccinimide (NHS) ester, with the primary amino groups of these biomolecules. oup.com This reaction results in the formation of a stable amide bond. The process is highly specific for amino groups under mild conditions, which is advantageous as it minimizes side reactions with other functional groups that may be present in the analytes. oup.com The excess reagent can be hydrolyzed to a non-reactive form, simplifying the sample cleanup process. oup.com This labeling strategy has proven to be a significant improvement over other fluorescent reagents like fluorescein isothiocyanate (FITC), which often require more stringent reaction conditions and can result in lower reaction yields and specificity. oup.com

Tagging of Low-Molecular Weight Organic Acids

While direct applications of Fluorescein-O'-acetic acid for tagging low-molecular-weight organic acids are not extensively documented, the principles of fluorescent derivatization of carboxylic acids are well-established. nih.govoup.com These methods can be adapted for use with FOAA. One common strategy involves the use of a fluorescent reagent that reacts with the carboxylic acid moiety of the target analyte. uconn.eduresearchgate.net

For instance, a fluorescent amine could be coupled to the carboxylic acid of the target organic acid using a carbodiimide-mediated reaction. Conversely, the carboxylic acid group of FOAA can be activated, for example, with a carbodiimide (B86325), and then reacted with a hydroxyl or amino group on the target low-molecular-weight organic acid. Another potential approach is the esterification of the target organic acids with a fluorescent haloalkane derivative of fluorescein. These derivatization reactions convert the typically non-fluorescent and often volatile organic acids into fluorescently tagged compounds that are readily detectable and separable by techniques like HPLC. oup.com

Advanced Bioconjugation Techniques for Bioactive Molecules

Bioconjugation refers to the covalent attachment of a label, in this case, the fluorescein moiety from FOAA, to a biomolecule such as a protein or a nucleic acid. biomol.com These techniques are instrumental in various biological and biomedical research areas, including immunoassays, fluorescence microscopy, and flow cytometry.

Covalent Attachment to Antibodies and Proteins

The covalent attachment of FOAA to antibodies and other proteins is a common practice to produce fluorescently labeled reagents for a multitude of biological applications. thermofisher.com The most prevalent method involves the activation of the carboxylic acid group of FOAA to form an N-hydroxysuccinimide (NHS) ester. thermofisher.comabberior.rocks This amine-reactive derivative readily reacts with the primary amino groups found on the side chains of lysine (B10760008) residues and the N-terminus of the protein, forming a stable amide bond. nih.gov

The reaction is typically performed in a buffer with a pH between 7 and 9. thermofisher.com It is crucial to use amine-free buffers, such as phosphate (B84403) or borate (B1201080) buffers, to avoid competition with the intended reaction. thermofisher.com The degree of labeling, which is the average number of fluorophore molecules conjugated to each protein molecule, can be controlled by adjusting the molar ratio of the NHS-ester of FOAA to the protein. thermofisher.com After the conjugation reaction, any non-reacted dye is removed through techniques like dialysis or gel filtration. thermofisher.com

Table 2: General Protocol for Labeling Proteins with NHS-Ester of Fluorescein-O'-Acetic Acid

| Step | Procedure |

|---|---|

| 1. Protein Preparation | Dissolve the protein in an amine-free buffer (e.g., 50mM borate buffer, pH 8.5). |

| 2. Reagent Preparation | Immediately before use, dissolve the NHS-ester of FOAA in an anhydrous solvent like DMF or DMSO. |

| 3. Conjugation Reaction | Add the desired molar excess of the activated FOAA to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice, protected from light. |

| 4. Purification | Remove non-reacted dye using dialysis, gel filtration, or a dye removal column. |

This is a general protocol and may require optimization for specific proteins. thermofisher.com

Conjugation with Oligonucleotides and Peptide Nucleic Acids (PNAs)

Fluorescently labeled oligonucleotides and peptide nucleic acids (PNAs) are indispensable tools in molecular biology for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and real-time PCR. atdbio.com FOAA can be conjugated to these molecules, typically through a modified nucleotide or a linker incorporated during the synthesis of the oligonucleotide or PNA. creative-peptides.com

A common strategy is to synthesize an oligonucleotide or PNA with a primary amino group at one of its termini (5' or 3') or internally. sigmaaldrich.com This amino-modified nucleic acid can then be reacted with the NHS-ester of FOAA in a manner analogous to protein labeling. sigmaaldrich.com The reaction is carried out in a suitable buffer, and the resulting fluorescently labeled oligonucleotide or PNA is purified to remove any unreacted dye and unlabeled nucleic acid. sigmaaldrich.com This post-synthesis labeling approach is versatile and allows for the incorporation of the fluorescein tag at specific locations within the nucleic acid sequence. atdbio.com

Chemically Revertible Bioconjugation Systems

Chemically revertible bioconjugation systems offer a sophisticated approach for applications requiring the temporary labeling of biomolecules with probes like Fluorescein-O'-acetic acid. These systems enable the attachment and subsequent cleavage of the fluorescent tag under specific chemical conditions, allowing for dynamic studies, sample recovery, and the development of activatable probes. The reversibility is typically engineered through the incorporation of a cleavable linker between the fluorophore and the biomolecule.

One prominent strategy for achieving reversible bioconjugation involves the use of linkers that are susceptible to cleavage by specific chemical stimuli. A key example is the use of maleimide (B117702) chemistry. While the reaction of a maleimide with a thiol group on a protein typically forms a stable thioether bond, modifications to the maleimide structure can render this linkage reversible. researchgate.net By controlling the hydrolysis of the maleimide ring, the resulting bioconjugate can be designed to be either stable or cleavable in a reducing environment mediated by thiols. researchgate.net This approach has been successfully applied to the reversible biotinylation of proteins and can be adapted for fluorescent labeling with fluorescein derivatives. researchgate.net

Another approach involves disulfide bonds, which are readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A derivative of Fluorescein-O'-acetic acid can be conjugated to a biomolecule via a linker containing a disulfide bridge. This allows for the release of the fluorescently labeled fragment or the intact biomolecule upon exposure to a reducing environment. This strategy is widely used for intracellular studies, where the reducing environment of the cytoplasm can trigger the cleavage.

Acid-labile linkers represent another class of chemically revertible systems. These linkers are stable at neutral or physiological pH but undergo rapid hydrolysis under mildly acidic conditions. This characteristic is particularly useful for designing probes that release their fluorescent cargo within acidic cellular compartments like endosomes or lysosomes.

The choice of a revertible system depends heavily on the specific application, including the desired cleavage conditions and the nature of the biomolecule being labeled.

Table 1: Examples of Chemically Revertible Linkage Strategies

| Linkage Type | Cleavage Stimulus | Mechanism | Potential Application |

|---|---|---|---|

| Modified Maleimide-Thiol Adduct | Thiols (e.g., glutathione) | Thiol-mediated retro-Michael reaction | Release of probes in a controlled reducing environment. researchgate.net |

| Disulfide Bond | Reducing Agents (e.g., DTT, TCEP) | Reduction of the disulfide to two thiol groups | Intracellular release of labeled molecules. |

| Acid-Cleavable Linker (e.g., Hydrazone) | Low pH | Hydrolysis of the linker | Drug delivery or probe activation in acidic organelles like lysosomes. |

Control of Labeling Degree in Bioconjugates

The degree of labeling (DOL), also referred to as the dye-to-protein ratio, is a critical parameter in bioconjugation that defines the average number of fluorophore molecules attached to each biomolecule. aatbio.comthermofisher.com Achieving an optimal DOL for conjugates of Fluorescein-O'-acetic acid is essential for ensuring the functionality of the biomolecule and the quality of the fluorescent signal. Both under-labeling and over-labeling can be detrimental. Under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching, decreased solubility, and potential loss of the biomolecule's biological activity. thermofisher.comthermofisher.com For antibodies, an ideal DOL typically falls within the range of 2 to 10. aatbio.com

Several key factors must be carefully controlled during the conjugation reaction to achieve the desired DOL.

Molar Ratio of Reactants : The most direct method to control the DOL is by adjusting the molar ratio of the reactive fluorescein derivative to the biomolecule in the reaction mixture. A higher molar excess of the fluorophore will generally result in a higher DOL. It is common to perform several small-scale reactions with varying molar ratios to determine the optimal condition for a specific application. aatbio.com